molecular formula C7H3BrClNS B2713095 2-Bromo-7-chlorothieno[2,3-c]pyridine CAS No. 1315363-33-7

2-Bromo-7-chlorothieno[2,3-c]pyridine

Cat. No.: B2713095
CAS No.: 1315363-33-7
M. Wt: 248.52
InChI Key: QLRUEOBCJUJGNQ-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorothieno[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H3BrClNS It is characterized by the presence of both bromine and chlorine atoms attached to a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine typically involves the bromination and chlorination of thieno[2,3-c]pyridine derivatives. One common method starts with the bromination of 2-thiophenecarbaldehyde, followed by cyclization and chlorination steps to yield the desired product . The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and inert atmospheres to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-efficiency and environmental safety. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chlorothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Bromo-7-chlorothieno[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Researchers explore its potential as a bioactive molecule in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the core structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-chlorothieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of bromine and chlorine atoms allows for versatile chemical modifications and functionalization, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-bromo-7-chlorothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRUEOBCJUJGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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